Superior Acidity of 5-Nitrobarbituric Acid (pKa ~2.1) vs. Barbituric Acid (pKa ~4.0) Drives Distinct Complexation Behavior
The introduction of the 5-nitro group drastically increases the acidity of the barbituric acid core. Spectrophotometric determination of the ionization constant (pKa) reveals that 5-nitrobarbituric acid (dilituric acid) is a significantly stronger acid than its unsubstituted parent, barbituric acid. This quantified difference is fundamental to its behavior as a reagent [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa ~2.1 |
| Comparator Or Baseline | Barbituric Acid (unsubstituted) pKa ~4.0 |
| Quantified Difference | 5-Nitrobarbituric acid is approximately 2 orders of magnitude (100x) more acidic |
| Conditions | Spectrophotometric determination by measuring absorbance variation with pH [1] |
Why This Matters
This lower pKa means 5-nitrobarbituric acid exists predominantly in its anionic form at a much wider and more physiologically relevant pH range, enabling it to form stable, crystalline salts with organic bases where barbituric acid would not react or would yield different, often amorphous, products.
- [1] Murray, E. T., & Robinson, R. J. (1961). The spectrophotometric determination of the ionisation constants of some derivatives of barbituric acid. Talanta, 8(7), 518-520. View Source
